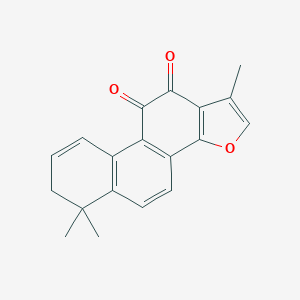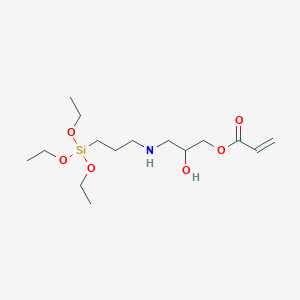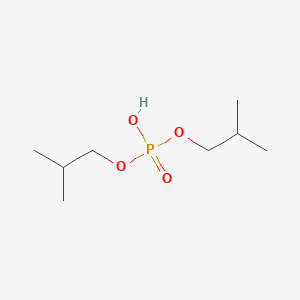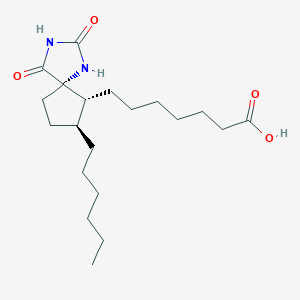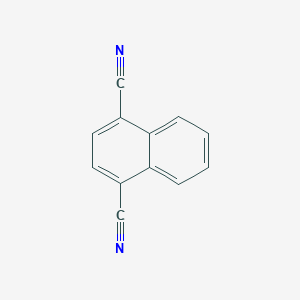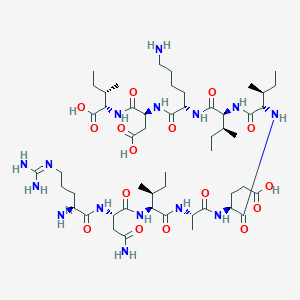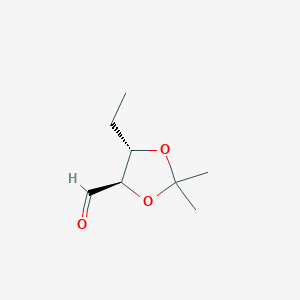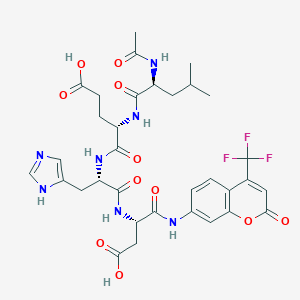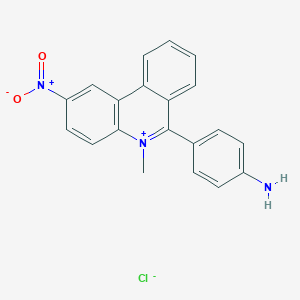
6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride, commonly known as MAP, is a fluorescent dye that has been extensively used in scientific research. The compound is a cationic dye that binds to nucleic acids, making it an excellent tool for studying DNA and RNA. MAP has been used in a wide range of applications, including molecular biology, genetics, and biochemistry.
作用机制
MAP binds to nucleic acids through electrostatic and hydrophobic interactions. The positively charged amino group of MAP interacts with the negatively charged phosphate backbone of DNA and RNA, while the hydrophobic nitrophenanthridine ring interacts with the nucleotide bases. The binding of MAP to nucleic acids results in a shift in the fluorescence emission spectrum, making it an excellent tool for detecting and quantifying nucleic acids.
生化和生理效应
MAP is a relatively small molecule that does not have any significant biochemical or physiological effects. However, it is important to note that MAP is a cationic dye and can interact with negatively charged molecules in cells. Therefore, it is essential to use MAP at the appropriate concentration and avoid overloading cells with the dye.
实验室实验的优点和局限性
One of the main advantages of MAP is its high sensitivity and specificity for nucleic acids. MAP is a highly fluorescent dye that can detect and quantify small amounts of DNA and RNA. Another advantage of MAP is its compatibility with a wide range of experimental conditions, including different pH and salt concentrations.
However, there are also some limitations to the use of MAP in lab experiments. One of the main limitations is its potential toxicity to cells. MAP is a cationic dye that can interact with negatively charged molecules in cells, leading to cell death. Therefore, it is essential to use MAP at the appropriate concentration and avoid overloading cells with the dye. Another limitation of MAP is its photobleaching, which can limit its usefulness in long-term experiments.
未来方向
There are several future directions for the use of MAP in scientific research. One direction is the development of new derivatives of MAP that have improved properties, such as increased sensitivity and reduced toxicity. Another direction is the application of MAP in new areas of research, such as the study of RNA secondary structures and epigenetic modifications. Finally, the use of MAP in combination with other techniques, such as fluorescence resonance energy transfer (FRET) and single-molecule imaging, could lead to new insights into the structure and function of nucleic acids.
合成方法
MAP is synthesized by the reaction of 6-methyl-2-nitrophenanthridine with p-phenylenediamine in the presence of hydrochloric acid. The reaction yields MAP as a chloride salt, which can be purified by recrystallization. The synthesis method of MAP was first reported in 1973 by J. H. Miller and R. G. Schultz.
科学研究应用
MAP has been used in a wide range of applications in scientific research. One of the most common applications of MAP is in the study of DNA and RNA. MAP binds to nucleic acids, making it an excellent tool for detecting and quantifying DNA and RNA. MAP has also been used in the study of protein-nucleic acid interactions, DNA sequencing, and gene expression analysis.
属性
CAS 编号 |
111415-82-8 |
|---|---|
产品名称 |
6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride |
分子式 |
C20H16ClN3O2 |
分子量 |
365.8 g/mol |
IUPAC 名称 |
4-(5-methyl-2-nitrophenanthridin-5-ium-6-yl)aniline;chloride |
InChI |
InChI=1S/C20H15N3O2.ClH/c1-22-19-11-10-15(23(24)25)12-18(19)16-4-2-3-5-17(16)20(22)13-6-8-14(21)9-7-13;/h2-12,21H,1H3;1H |
InChI 键 |
NUVUCQHHFPJKMQ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-])C4=CC=C(C=C4)N.[Cl-] |
规范 SMILES |
C[N+]1=C(C2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-])C4=CC=C(C=C4)N.[Cl-] |
同义词 |
6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





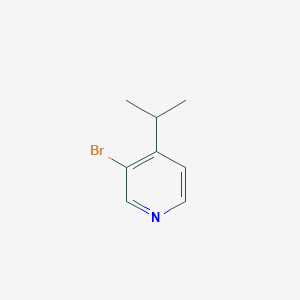

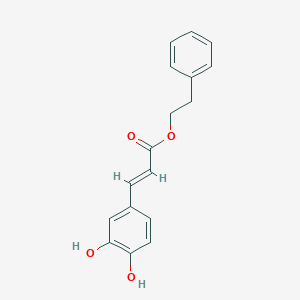
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)
